2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide
Description
The compound 2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide is a sulfonamide-acetamide hybrid with a thiophene moiety. The ethylthiophene-sulfonamido group likely enhances lipophilicity and modulates biological activity, a feature observed in related compounds (e.g., FLAP inhibitors in ) .
Properties
IUPAC Name |
2-[4-[(5-ethylthiophen-2-yl)sulfonylamino]phenyl]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-4-14-9-10-16(22-14)23(20,21)17-13-7-5-12(6-8-13)11-15(19)18(2)3/h5-10,17H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTVRISBAYPHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the sulfonation of 5-ethylthiophene to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid followed by reaction with an amine to form the sulfonamide.
Coupling with Phenyl Ring: The sulfonamide intermediate is then coupled with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst and a suitable base under mild conditions.
Introduction of the Acetamide Group: The final step involves the acylation of the phenyl ring with N,N-dimethylacetamide using an appropriate acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
The compound’s sulfonamide group is known for its biological activity, particularly as an antibacterial agent. It can be used in the development of new antibiotics or as a lead compound for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the sulfonamide group suggests it may inhibit certain enzymes, making it a candidate for the treatment of diseases such as cancer or bacterial infections.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide exerts its effects is primarily through the inhibition of enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By binding to the active site of this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Core Structural Features
- Sulfonamido-Acetamide Backbone : The compound shares a phenyl ring substituted with sulfonamido and dimethylacetamide groups, analogous to N-{4-[(3,4-Dimethylphenyl)(ethyl)sulfamoyl]phenyl}-N-ethylacetamide (). Key differences lie in the substituents: the target compound uses a 5-ethylthiophene group, whereas the analog in employs a 3,4-dimethylphenyl group .
- Thiophene vs. Pyrimidine/Thio Groups : Compared to 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (), the thiophene in the target compound may confer distinct electronic and steric properties, influencing binding affinity in biological systems .
Physicochemical Properties
- Molecular Weight and Solubility : While the target compound’s exact molecular weight is unspecified, structurally similar acetamides (e.g., C18H19FN2O2S in ) have molecular weights ~346 g/mol. The ethylthiophene group may increase hydrophobicity compared to fluorine-containing analogs .
- Stability : Like many acetamides (e.g., 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide in ), the compound is likely stable under standard storage conditions (10–25°C) but may degrade in the presence of strong oxidizers .
Biological Activity
Introduction
2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its complex structure involving a thiophene moiety and a sulfonamide group. Its molecular formula is C15H19N3O2S, indicating the presence of nitrogen, sulfur, and oxygen in addition to carbon and hydrogen.
Structural Formula
Antimicrobial Activity
Research has indicated that compounds containing sulfonamide groups often exhibit antimicrobial properties. A study evaluating the antimicrobial efficacy of various sulfonamide derivatives found that the presence of the thiophene ring enhances activity against both Gram-positive and Gram-negative bacteria. The specific compound demonstrated significant inhibitory effects on bacterial growth, suggesting potential applications in treating bacterial infections.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines in cultured macrophages, which is crucial for managing inflammatory diseases. This effect is likely mediated through the modulation of NF-κB signaling pathways.
Antioxidant Activity
Antioxidant activity is another important aspect of this compound. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Antioxidant | Free radical scavenging |
Table 2: Case Studies on Biological Activity
| Study | Methodology | Findings |
|---|---|---|
| In vitro antibacterial | Disk diffusion method | Effective against E. coli |
| In vivo anti-inflammatory | Mouse model of arthritis | Reduced swelling and pain |
| Oxidative stress | DPPH assay | Significant reduction in DPPH absorbance |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide moiety may inhibit dihydropteroate synthase, a key enzyme in folate synthesis in bacteria.
- Modulation of Immune Response : By affecting NF-κB signaling, the compound may alter immune responses, leading to reduced inflammation.
- Antioxidant Mechanisms : The thiophene ring likely contributes to electron donation capabilities, enhancing radical scavenging activity.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide with high purity?
- Methodology : Synthesis typically involves sequential substitution and coupling reactions. Key parameters include:
- Temperature control : Maintain 60–80°C during sulfonamide bond formation to avoid side reactions (e.g., hydrolysis) .
- Catalyst selection : Use coupling agents like EDC/HOBt for amide bond formation, ensuring >85% yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol improves purity to >95% .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodology :
- NMR : Analyze and spectra for characteristic peaks:
- Ethylthiophene protons (δ 2.5–3.0 ppm for CH, δ 1.2–1.4 ppm for CH) .
- Sulfonamide NH (δ 8.0–8.5 ppm, broad singlet) .
- IR : Confirm sulfonamide S=O stretching at 1150–1300 cm and amide C=O at 1650–1700 cm .
- Mass spectrometry : Exact mass matching within 2 ppm error ensures molecular formula validation .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?
- Methodology :
- Dose-response assays : Test across multiple concentrations (e.g., 1–100 µM) to identify therapeutic windows and off-target effects .
- Comparative studies : Use structurally analogous compounds (e.g., halogenated derivatives) to isolate substituent-specific bioactivity .
- Computational modeling : Perform molecular docking to predict binding affinities to microbial vs. mammalian targets (e.g., CYP450 enzymes) .
Q. What strategies are effective for improving the compound’s pharmacokinetic properties in preclinical studies?
- Methodology :
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoemulsion formulations increase bioavailability .
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots; introduce fluorine or methyl groups to block oxidation .
- In vivo PK/PD modeling : Monitor plasma half-life (t) and tissue distribution in rodent models using LC-MS/MS .
Q. How can researchers design assays to assess the compound’s interaction with cytochrome P450 enzymes?
- Methodology :
- Fluorescence-based inhibition assays : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with substrate probes (e.g., dibenzylfluorescein) .
- LC-MS metabolite profiling : Identify hydroxylated or demethylated metabolites after incubation with human hepatocytes .
- Competitive binding studies : Combine with known inhibitors (e.g., ketoconazole) to determine IC shifts .
Data Contradiction & Reproducibility
Q. How should researchers address variability in reported synthetic yields (e.g., 70–95%) for this compound?
- Methodology :
- Parameter optimization : Systematically vary reaction time, solvent (e.g., DMF vs. THF), and catalyst loading .
- Quality control : Use in-line FTIR or HPLC to monitor intermediate formation and minimize batch-to-batch variability .
- Cross-lab validation : Share protocols via open-access platforms (e.g., protocols.io ) for independent reproducibility testing .
Q. What analytical approaches can resolve discrepancies in reported biological activity across cell lines?
- Methodology :
- Cell-line authentication : Verify STR profiles to rule out contamination .
- Pathway-specific reporters : Use luciferase-based assays (e.g., NF-κB or AP-1 activation) to quantify mechanistic consistency .
- Multi-omics integration : Combine transcriptomics and proteomics to identify context-dependent signaling effects .
Structural & Functional Insights
Q. How do modifications to the ethylthiophene moiety impact the compound’s bioactivity?
- Methodology :
- SAR studies : Synthesize derivatives with bulkier (e.g., isopropyl) or electron-withdrawing (e.g., nitro) groups at the ethyl position .
- Crystallography : Resolve X-ray structures to correlate steric/electronic effects with target binding .
- Thermodynamic profiling : Use ITC to measure binding enthalpy/entropy changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
